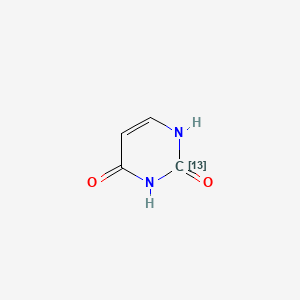
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
Übersicht
Beschreibung
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is a chemical compound with the molecular formula C27H45P . It is used as a catalyst for the oxidation of alcohols and hydrodechlorination of chloroarenes . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
In the crystal structure of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, the phosphorus atom is coordinated by a dichloro-phenyl-borane unit . The substituted biphenyl group and the two cyclohexyl groups at the phosphorus atom are arranged in such a way to avoid steric crowding in the molecule as far as possible .Chemical Reactions Analysis
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is known to be involved in several types of reactions. These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is a white to almost white crystal or powder . It has a molecular weight of 400.6 g/mol . The compound has a XLogP3-AA value of 8.5, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine plays a significant role in asymmetric catalysis, particularly in hydrogenation and arylation reactions. Its structural versatility enables the fine-tuning of electronic and steric properties, optimizing catalytic activity for specific reactions. This ligand's unique chiral properties facilitate the synthesis of enantiomerically pure compounds, crucial in pharmaceutical synthesis and material science (Li et al., 2007).
Organometallic Chemistry
In organometallic chemistry, dicyclohexyl(2,4,6-triisopropylphenyl)phosphine contributes to the stability and reactivity of metal complexes. N-heterocyclic carbenes (NHCs), sharing chemical similarities with phosphines, have seen extensive use in coordination and organometallic chemistry due to their stability and easy modification. The design and biomedical applications of various NHC-metal complexes, including antimicrobial and anticancer activities, underscore the phosphine analogs' importance in developing therapeutic agents (Patil et al., 2020).
Material Science
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is instrumental in the development of advanced materials, such as organic light-emitting diodes (OLEDs). Its ability to form stable, highly emissive transition-metal-based phosphors enables tuning emission wavelengths across the visible spectrum, paving the way for new phosphorescent displays and illumination devices (Chi & Chou, 2010).
Polymer Science
In polymer science, phosphine-based catalysts play a critical role in organocatalysis, facilitating the polymerization of various monomers under mild conditions. The reduced toxicity compared to metal counterparts and the ability to precisely control polymerization reactions highlight its significance in biomedical and microelectronics applications (Ottou et al., 2016).
Safety And Hazards
When handling Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, personal protective equipment and face protection should be worn . Adequate ventilation should be ensured to avoid inhalation . Contact with skin, eyes, or clothing should be avoided, and ingestion should be prevented . In case of accidental exposure, immediate medical attention should be sought .
Eigenschaften
IUPAC Name |
dicyclohexyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45P/c1-19(2)22-17-25(20(3)4)27(26(18-22)21(5)6)28(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h17-21,23-24H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSPXGRQYHLKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2CCCCC2)C3CCCCC3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430933 | |
| Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine | |
CAS RN |
303111-96-8 | |
| Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















